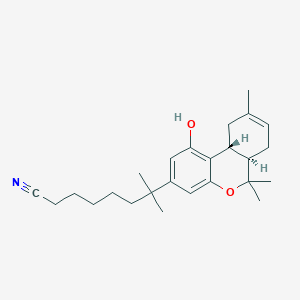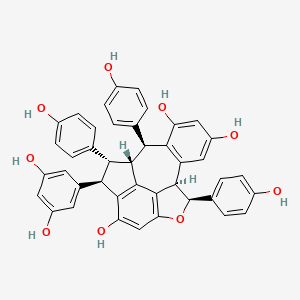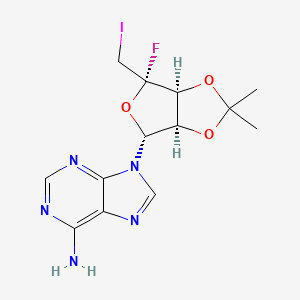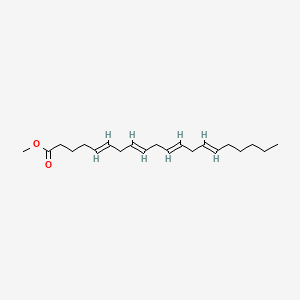
5,8,11,14-Eicosatetraenoic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8,11,14-Eicosatetraenoic acid, methyl ester, also known as arachidonic acid methyl ester, is a polyunsaturated fatty acid ester. It is derived from arachidonic acid, which is a key component in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes. These compounds play crucial roles in inflammation and other physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
5,8,11,14-Eicosatetraenoic acid, methyl ester can be synthesized through the esterification of arachidonic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing arachidonic acid with methanol and a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is then neutralized, and the ester is extracted and purified.
Industrial Production Methods
Industrial production of this compound often involves the transesterification of triglycerides containing arachidonic acid. This process uses methanol and a base catalyst such as sodium methoxide or potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,8,11,14-Eicosatetraenoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxygenated derivatives.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Hydroperoxides, epoxides, and other oxygenated compounds.
Reduction: The corresponding alcohol, 5,8,11,14-Eicosatetraenoic acid.
Substitution: Various substituted esters and amides.
Scientific Research Applications
5,8,11,14-Eicosatetraenoic acid, methyl ester is widely used in scientific research due to its role in the biosynthesis of eicosanoids. Its applications include:
Chemistry: Used as a standard in gas chromatography and mass spectrometry for the analysis of fatty acids.
Biology: Studied for its role in cell signaling and membrane fluidity.
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic applications in diseases such as arthritis and cardiovascular disorders.
Industry: Used in the formulation of dietary supplements and functional foods.
Mechanism of Action
The mechanism of action of 5,8,11,14-Eicosatetraenoic acid, methyl ester involves its conversion to arachidonic acid, which is then metabolized by enzymes such as cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes. These enzymes convert arachidonic acid into various eicosanoids, which act as signaling molecules in inflammation, immune response, and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
5,8,11,14,17-Eicosapentaenoic acid, methyl ester: Another polyunsaturated fatty acid ester with similar properties but an additional double bond.
5,8,11,14-Eicosatetraenoic acid, ethyl ester: The ethyl ester analog of 5,8,11,14-Eicosatetraenoic acid, methyl ester.
8,11,14-Eicosatrienoic acid, methyl ester: A related compound with one fewer double bond.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of eicosanoids, which are critical mediators of inflammation and other physiological processes. Its methyl ester form enhances its stability and makes it easier to handle in laboratory and industrial settings.
Properties
CAS No. |
38575-18-7 |
|---|---|
Molecular Formula |
C21H34O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3/b8-7+,11-10+,14-13+,17-16+ |
InChI Key |
OFIDNKMQBYGNIW-SHDWVJIKSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


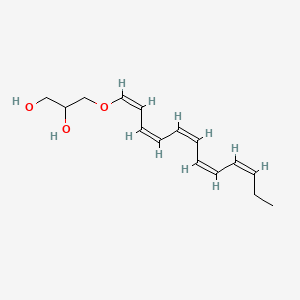
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12785491.png)
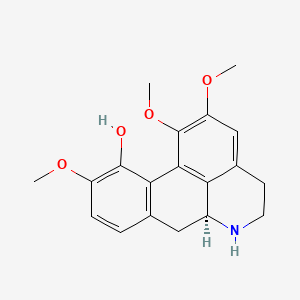
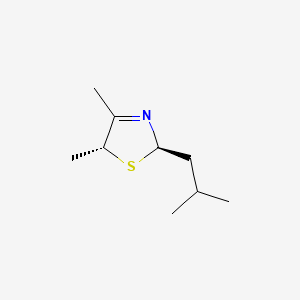
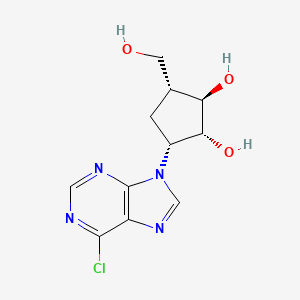

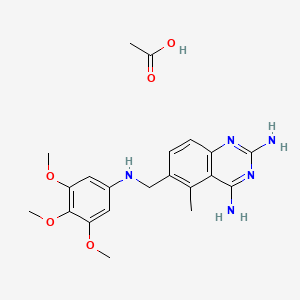
![2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide](/img/structure/B12785524.png)
